



## Application Notes and Protocols: Terbium-155 for Pre-therapeutic Dosimetry Calculations

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Terbium-155** (155Tb) is a promising radionuclide for pre-therapeutic dosimetry and diagnostic imaging in the field of nuclear medicine. As a member of the terbium theranostic quadruplet, which also includes 149Tb, 152Tb, and 161Tb, 155Tb serves as a diagnostic partner for therapeutic radionuclides like 161Tb.[1][2] Its identical chemical properties to other terbium isotopes ensure that radiopharmaceuticals synthesized with 155Tb exhibit the same pharmacokinetic behavior as their therapeutic counterparts.[2] This "matched-pair" approach is crucial for accurate pre-therapeutic dosimetry, allowing for personalized treatment planning to maximize therapeutic efficacy while minimizing toxicity to healthy tissues.[1]

<sup>155</sup>Tb decays by electron capture to stable Gadolinium-155 (<sup>155</sup>Gd) with a half-life of 5.32 days. [1] It emits gamma (γ) rays at energies suitable for Single Photon Emission Computed Tomography (SPECT) imaging, notably at 87 keV and 105 keV.[3] This allows for high-resolution, quantitative imaging to determine the biodistribution and pharmacokinetics of a radiopharmaceutical, which are essential for calculating the absorbed dose in targeted tumors and organs at risk.[4][5]

These application notes provide a comprehensive overview of the properties of <sup>155</sup>Tb, and detailed protocols for its use in pre-therapeutic dosimetry calculations, including radiolabeling, quality control, and preclinical SPECT/CT imaging.



## **Properties of Terbium-155**

A summary of the key physical and decay properties of **Terbium-155** is presented below.

| Property                           | Value                       | Reference |
|------------------------------------|-----------------------------|-----------|
| **Half-life (T <sub>1/2</sub> ) ** | 5.32 days                   | [1]       |
| Decay Mode                         | Electron Capture (EC)       | [1]       |
| Principal Gamma Emissions          | 87 keV (32%), 105 keV (25%) | [3]       |
| Daughter Nuclide                   | <sup>155</sup> Gd (stable)  | [1]       |

## **Production of Terbium-155**

**Terbium-155** can be produced via several nuclear reactions, primarily through proton irradiation of enriched Gadolinium targets. The two main production routes are:

| Nuclear<br>Reaction                       | Proton Energy | Production<br>Yield | Notes                                                                                          | Reference |
|-------------------------------------------|---------------|---------------------|------------------------------------------------------------------------------------------------|-----------|
| <sup>155</sup> Gd(p,n) <sup>155</sup> Tb  | ~10 MeV       | ~200 MBq            | Lower yield but higher radionuclidic purity. Feasible with medical cyclotrons.                 | [1][2]    |
| <sup>156</sup> Gd(p,2n) <sup>155</sup> Tb | ~23 MeV       | Up to 1.7 GBq       | Higher yield but can produce more radioisotopic impurities. Requires higher energy cyclotrons. | [1][2]    |



Proton-induced spallation of tantalum targets followed by mass separation is another method for producing <sup>155</sup>Tb.[6]

# Experimental Protocols Radiolabeling of DOTA-conjugated Peptides (e.g., DOTATATE) with <sup>155</sup>Tb

This protocol describes the radiolabeling of DOTATATE, a somatostatin analogue that targets somatostatin receptor 2 (SST2), which is overexpressed in many neuroendocrine tumors.

#### Materials:

- 155TbCl₃ in 0.05 M HCl
- DOTATATE (e.g., from Macrocyclics)
- Sodium acetate buffer (0.5 M, pH ~4.5)
- Reaction vial (e.g., 1.5 mL Eppendorf tube)
- Heating block or water bath
- Radio-TLC or HPLC system for quality control

#### Procedure:

- In a sterile reaction vial, add a calculated amount of DOTATATE solution.
- Add the required volume of 155TbCl3 solution.
- Add sodium acetate buffer to adjust the pH of the reaction mixture to approximately 4.5.
- Gently mix the contents of the vial.
- Incubate the reaction mixture at 95°C for 10 minutes.[3]
- After incubation, allow the vial to cool to room temperature.



Perform quality control to determine the radiochemical purity.

## Quality Control of [155Tb]Tb-DOTATATE

Quality control is essential to ensure the radiopharmaceutical is suitable for administration.[7] [8]

2.1 Radiochemical Purity using High-Performance Liquid Chromatography (HPLC)

#### Instrumentation:

- HPLC system with a radio-detector and a UV detector
- C18 reverse-phase column

#### Mobile Phase:

 A gradient of water with 0.1% trifluoroacetic acid (TFA) and acetonitrile with 0.1% TFA is commonly used.

#### Procedure:

- Inject a small aliquot of the [155Tb]Tb-DOTATATE solution onto the HPLC column.
- Run the HPLC system with the specified gradient program.
- Monitor the eluate with both the UV detector (to detect unlabeled DOTATATE) and the radiodetector (to detect <sup>155</sup>Tb-labeled species).
- Calculate the radiochemical purity by integrating the peak areas on the radio-chromatogram. The desired product, [155Tb]Tb-DOTATATE, should be the major radioactive peak.

#### 2.2 Radionuclidic Purity

#### Instrumentation:

· High-Purity Germanium (HPGe) detector

#### Procedure:



- Place a sample of the <sup>155</sup>Tb solution in the HPGe detector.
- Acquire a gamma spectrum.
- Identify the characteristic photopeaks of <sup>155</sup>Tb (87 keV and 105 keV) and any potential radionuclidic impurities.
- Calculate the percentage of activity contributed by <sup>155</sup>Tb relative to the total activity.

## **Preclinical SPECT/CT Imaging Protocol in Mice**

This protocol outlines a general procedure for performing quantitative SPECT/CT imaging in tumor-bearing mice to assess the biodistribution of [155Tb]Tb-DOTATATE.

#### **Animal Model:**

 Mice bearing tumors that express the target receptor (e.g., SST2-positive neuroendocrine tumors).

#### Procedure:

- Anesthetize the mouse using an appropriate anesthetic (e.g., isoflurane).
- Administer a known activity of [155Tb]Tb-DOTATATE (typically via tail vein injection).
- Position the mouse on the imaging bed of a preclinical SPECT/CT scanner.
- Acquire a whole-body CT scan for anatomical reference and attenuation correction.
- Perform a SPECT acquisition. Key parameters to consider include:
  - Collimator: High-energy ultra-high resolution (HEUHR) collimators can provide excellent spatial resolution (<0.85 mm).[3][4]</li>
  - Energy Windows: Set energy windows around the principal gamma peaks of <sup>155</sup>Tb (e.g., 86.6 keV and 105.3 keV).[4]
  - Acquisition Time: Adjust the acquisition time to obtain sufficient counts for quantitative analysis.



- Repeat the SPECT/CT imaging at multiple time points (e.g., 1, 4, 24, 48, and 72 hours post-injection) to determine the pharmacokinetic profile.
- Reconstruct the SPECT images using an iterative reconstruction algorithm (e.g., OSEM) with corrections for attenuation, scatter, and collimator-detector response.[9]

## **Diagrams**



Click to download full resolution via product page

Caption: SST2 signaling pathway targeted by <sup>155</sup>Tb-DOTATATE.



### **Experimental Workflow for Preclinical Evaluation**



Click to download full resolution via product page

Caption: Preclinical experimental workflow for <sup>155</sup>Tb-radiopharmaceuticals.



## Pre-therapeutic Dosimetry Calculation Workflow



Click to download full resolution via product page

Caption: Workflow for dosimetry calculations from SPECT data.



## **Dosimetry Calculations**

The quantitative SPECT/CT images acquired at multiple time points are used to generate time-activity curves for tumors and critical organs.[9] By integrating these curves, the total number of radioactive decays (cumulated activity) in each region of interest can be determined.[10] This information is then used in established dosimetry models, such as the Medical Internal Radiation Dose (MIRD) formalism, to calculate the absorbed radiation dose.[11] The resulting 3D dose distribution maps provide a detailed understanding of the expected dose delivery from the corresponding therapeutic radiopharmaceutical, enabling clinicians to tailor treatment plans for individual patients.[9]

## Conclusion

**Terbium-155** is a valuable radionuclide for pre-therapeutic dosimetry due to its favorable decay characteristics for SPECT imaging and its chemical identity with therapeutic terbium isotopes. The protocols outlined in these application notes provide a framework for researchers and drug development professionals to utilize <sup>155</sup>Tb for the development and evaluation of novel theranostic agents. Accurate pre-therapeutic dosimetry with <sup>155</sup>Tb has the potential to significantly advance personalized radionuclide therapy, leading to improved treatment outcomes for patients.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. A 3-dimensional absorbed dose calculation method based on quantitative SPECT for radionuclide therapy: evaluation for (131)I using monte carlo simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]







- 5. Quantitative SPECT imaging of 155Tb and 161Tb for preclinical theranostic radiopharmaceutical development PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. irjnm.tums.ac.ir [irjnm.tums.ac.ir]
- 7. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development and validation of the HPLC method for quality control of radiolabelled DOTA-TATE and DOTA-TOC preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A 3-Dimensional Absorbed Dose Calculation Method Based on Quantitative SPECT for Radionuclide Therapy: Evaluation for 131I Using Monte Carlo Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aapm.org [aapm.org]
- 11. Comparison of different calculation techniques for absorbed dose assessment in patient specific peptide receptor radionuclide therapy PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: Terbium-155 for Pretherapeutic Dosimetry Calculations]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1209105#terbium-155-for-pre-therapeutic-dosimetrycalculations]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com